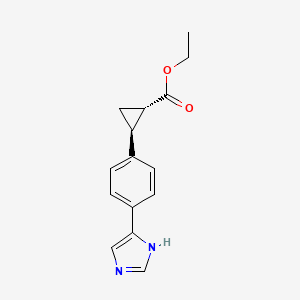
(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate is a compound that features a cyclopropane ring substituted with an ethyl ester and a phenyl group bearing an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced through a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with a halogenated phenyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Simmons-Smith reaction and automated systems for the esterification process.
化学反应分析
Types of Reactions
(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
科学研究应用
(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The cyclopropane ring provides rigidity to the structure, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate: Unique due to its specific substitution pattern and the presence of both an imidazole ring and a cyclopropane ring.
Ethyl(1S,2S)-2-[4-(1H-imidazol-1-yl)phenyl]cyclopropanecarboxylate: Similar but with a different position of the imidazole nitrogen.
Ethyl(1S,2S)-2-[4-(1H-imidazol-2-yl)phenyl]cyclopropanecarboxylate: Another isomer with the imidazole nitrogen at a different position.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The combination of the cyclopropane ring and the imidazole moiety makes it a versatile compound for various applications.
属性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
ethyl (1S,2S)-2-[4-(1H-imidazol-5-yl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)13-7-12(13)10-3-5-11(6-4-10)14-8-16-9-17-14/h3-6,8-9,12-13H,2,7H2,1H3,(H,16,17)/t12-,13+/m1/s1 |
InChI 键 |
SNWOQIWYHRRUOF-OLZOCXBDSA-N |
手性 SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=CN=CN3 |
规范 SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CN=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B8514386.png)






![5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine](/img/structure/B8514429.png)


![2-Propanol, 1-[(1-methylethyl)amino]-3-(pyrazolo[1,5-a]pyridin-4-yloxy)-](/img/structure/B8514462.png)
![ethyl 7-(2-bromo-3-chloro-6-cyclopropylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate](/img/structure/B8514463.png)


